Superior Cytotoxic Potency in A549 Lung Cancer Cells vs. 5-Fluorouracil (5-FU)
In a cross-study comparison, 2-butoxy-4-chloro-5-fluoropyrimidine demonstrates a 103-fold increase in cytotoxic potency against the A549 human lung adenocarcinoma cell line relative to the clinical antimetabolite 5-fluorouracil (5-FU) [1][2]. This substantial difference highlights the functional impact of the specific 2-butoxy-4-chloro substitution pattern.
| Evidence Dimension | In vitro cytotoxicity (IC50) against A549 cell line |
|---|---|
| Target Compound Data | IC50 = 0.10 µM |
| Comparator Or Baseline | 5-Fluorouracil (5-FU) with IC50 = 10.32 µM |
| Quantified Difference | 103-fold lower IC50 (greater potency) |
| Conditions | MTT assay; cell line: human lung adenocarcinoma A549; incubation time: 48 h [1][2] |
Why This Matters
This data establishes that the compound is not merely a 5-FU analog but a functionally distinct and significantly more potent cytotoxic agent in this critical lung cancer model, justifying its selection for targeted oncology research.
- [1] Sun, J.; Zhang, S.-J.; Li, H.-B.; Zhou, W.; Hu, W.-X.; Shan, S. Novel 5-Fluorouracil Derivatives: Synthesis and Cytotoxic Activity of 2-Butoxy-4-Substituted 5-Fluoropyrimidines. Bull. Korean Chem. Soc. 2013, 34 (5), 1349–1354. View Source
- [2] Pan, X.; Zhang, X.; Sun, H.; Zhang, J.; Yan, M.; Zhang, H. Autophagy Inhibition Promotes 5-Fluorouraci-Induced Apoptosis by Stimulating ROS Formation in Human Non-Small Cell Lung Cancer A549 Cells. PLoS ONE 2013, 8 (2), e56679. View Source
